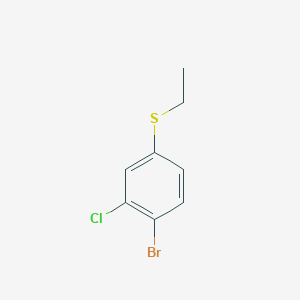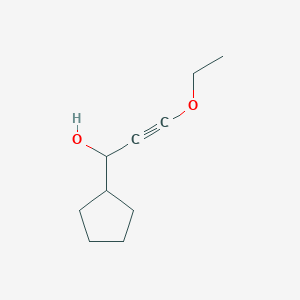
alpha-(2-Ethoxyethynyl)-cyclopentanemethanol
Overview
Description
Alpha-(2-Ethoxyethynyl)-cyclopentanemethanol is an organic compound characterized by its unique structure, which includes an ethoxyethynyl group attached to a cyclopentanemethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Ethoxyethynyl)-cyclopentanemethanol typically involves the reaction of a chlorinated alkyne with sodium alkoxide in a dry solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The chlorinated alkyne is added dropwise to the sodium alkoxide solution at low temperatures (around 0°C) to control the reaction rate and ensure high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Ethoxyethynyl)-cyclopentanemethanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the carbonyl group back to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethynyl group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Regeneration of the alcohol group.
Substitution: Formation of substituted cyclopentanemethanol derivatives.
Scientific Research Applications
Alpha-(2-Ethoxyethynyl)-cyclopentanemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of alpha-(2-Ethoxyethynyl)-cyclopentanemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The cyclopentanemethanol backbone provides structural stability and influences the compound’s overall properties.
Comparison with Similar Compounds
Alpha-(2-Ethoxyethynyl)-cyclopentanemethanol can be compared with other similar compounds, such as:
Benzene, (2-ethoxyethynyl)-: Similar in having an ethoxyethynyl group but differs in the aromatic benzene ring structure.
Stannane, (2-ethoxyethynyl)trimethyl-: Contains a stannane group instead of a cyclopentanemethanol backbone.
The uniqueness of this compound lies in its combination of the cyclopentanemethanol backbone with the ethoxyethynyl group, providing distinct chemical and physical properties that are valuable in various applications.
Properties
IUPAC Name |
1-cyclopentyl-3-ethoxyprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-12-8-7-10(11)9-5-3-4-6-9/h9-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJBVSWZVNBTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC#CC(C1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


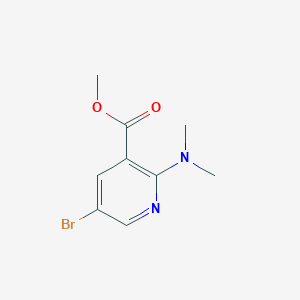
![5,7-Difluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1397835.png)
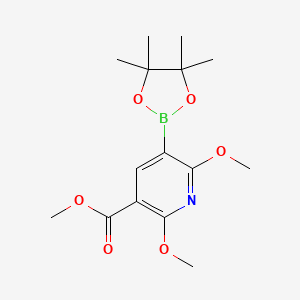
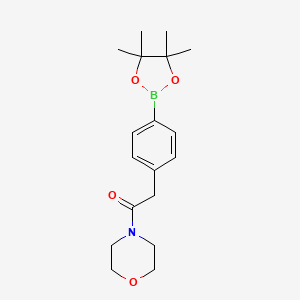
![2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine](/img/structure/B1397841.png)
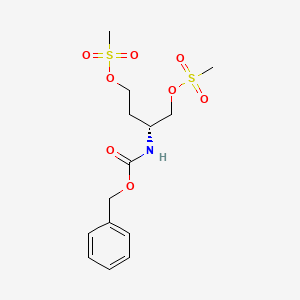

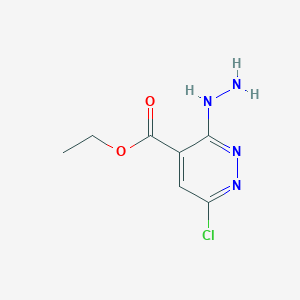
![4-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1397846.png)
![[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester](/img/structure/B1397850.png)
![4-Amino-7-bromothieno[3,4-d]pyrimidine](/img/structure/B1397852.png)
![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1397853.png)
